Cas no 2219418-88-7 (2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acid)

2-{(9H-Fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a fluorinated spirocyclic compound featuring an Fmoc-protected amine and a carboxylic acid functional group. Its rigid spirocyclic scaffold enhances conformational stability, making it valuable in peptide and medicinal chemistry applications. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The fluorine substitution introduces electronic and steric effects, which can influence binding affinity and metabolic stability in drug design. The compound’s unique structure is particularly useful for constructing constrained peptidomimetics or as a building block in the development of bioactive molecules. Its high purity and well-defined reactivity profile ensure reliable performance in synthetic workflows.
2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acid structure
2219418-88-7 structure
Product name:2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acid
CAS No:2219418-88-7
MF:C24H24FNO5
Molecular Weight:425.44947052002
CID:5784931
PubChem ID:165605450

2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
    • EN300-1709743
    • 2219418-88-7
    • 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
    • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8- oxa-2-azaspiro[4.5]decane-4-carboxylic acid
    • 8-Oxa-2-azaspiro[4.5]decane-2,4-dicarboxylic acid, 4-fluoro-, 2-(9H-fluoren-9-ylmethyl) ester
    • 2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acid
    • インチ: 1S/C24H24FNO5/c25-24(21(27)28)15-26(14-23(24)9-11-30-12-10-23)22(29)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,27,28)
    • InChIKey: ZTTWWZVXJCRJKA-UHFFFAOYSA-N
    • SMILES: FC1(C(=O)O)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC21CCOCC2

計算された属性

  • 精确分子量: 425.16385103g/mol
  • 同位素质量: 425.16385103g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 688
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • XLogP3: 3.3

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 616.0±55.0 °C(Predicted)
  • 酸度系数(pKa): 2.25±0.20(Predicted)

2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1709743-1.0g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
1g
$2496.0 2023-06-04
1PlusChem
1P0289AL-50mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
50mg
$882.00 2023-12-18
1PlusChem
1P0289AL-100mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
100mg
$1134.00 2023-12-18
Enamine
EN300-1709743-2.5g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
2.5g
$4892.0 2023-09-20
Enamine
EN300-1709743-5.0g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
5g
$7238.0 2023-06-04
Aaron
AR0289IX-5g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
5g
$9978.00 2023-12-15
Aaron
AR0289IX-250mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
250mg
$1725.00 2025-02-15
Aaron
AR0289IX-50mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
50mg
$937.00 2025-02-15
1PlusChem
1P0289AL-5g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
5g
$9008.00 2023-12-18
Aaron
AR0289IX-2.5g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2219418-88-7 95%
2.5g
$6752.00 2023-12-15

2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acid 関連文献

2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro4.5decane-4-carboxylic acidに関する追加情報

2-{(9H-Fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid: A Comprehensive Overview

2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, commonly referred to as fluorenylmethoxycarbonyl (Fmoc)-protected spirocyclic compound, is a highly specialized organic compound with the CAS number 2219418887. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique spiro structure—a central atom or group connected to two or more rings. The presence of the fluorenylmethoxycarbonyl group and the fluorine atom in its structure makes it particularly interesting for various applications in drug discovery, chemical synthesis, and materials science.

The core structure of this compound consists of an 8-oxa-2-azaspiro[4.5]decane framework, which is a spiro system where an oxygen atom (8-position) and a nitrogen atom (2-position) are part of the rings. The spiro arrangement creates a rigid and compact structure, which is advantageous for controlling the spatial arrangement of substituents in drug molecules. The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, providing excellent stability under various reaction conditions while being easily removable under specific acidic or basic conditions.

The introduction of a fluorine atom at the 4-position of the spirocyclic system adds another layer of complexity and functionality to this compound. Fluorine substitution is known to enhance the lipophilicity and bioavailability of molecules, making them more suitable for pharmaceutical applications. Recent studies have highlighted the potential of fluorinated spirocyclic compounds in targeting specific biological pathways, such as G-protein coupled receptors (GPCRs) and kinase enzymes, which are critical in disease progression.

In terms of synthesis, this compound can be prepared through a multi-step process involving the coupling of fluorenylmethoxy carbonyl chloride with an appropriately substituted spirocyclic amine derivative. The synthesis typically requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently explored green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems, to optimize the production process and minimize environmental impact.

The application of this compound extends beyond traditional pharmaceuticals into advanced materials science. Its rigid spiro structure and functional groups make it a promising candidate for constructing supramolecular assemblies or stimuli-responsive materials. For instance, studies have demonstrated its potential as a building block for self-healing polymers or sensors capable of detecting environmental changes such as pH or temperature variations.

From a biological standpoint, this compound has shown selective binding affinity towards certain proteins and enzymes, making it a valuable tool in drug design and screening assays. Recent advancements in computational chemistry have enabled researchers to predict its binding modes and interactions with target molecules with unprecedented accuracy, further accelerating its development into therapeutic agents.

In conclusion, 2-{(9H-fluoren-9-yl)methoxycarbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structural features and functional groups position it as a key player in modern chemical research, offering exciting possibilities for future innovations in drug discovery, material science, and beyond.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd